4-Nitrobenzyl2,3-dioxobutanoate
CAS No.:
Cat. No.: VC19788167
Molecular Formula: C11H9NO6
Molecular Weight: 251.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO6 |
|---|---|
| Molecular Weight | 251.19 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl 2,3-dioxobutanoate |
| Standard InChI | InChI=1S/C11H9NO6/c1-7(13)10(14)11(15)18-6-8-2-4-9(5-3-8)12(16)17/h2-5H,6H2,1H3 |
| Standard InChI Key | GWCXXTYSYUKBQG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Nitrobenzyl 2,3-dioxobutanoate belongs to the class of organic compounds known as dioxobutanoates. Its systematic IUPAC name is (4-nitrophenyl)methyl 2,3-dioxobutanoate, reflecting the esterification of 2,3-dioxobutanoic acid with 4-nitrobenzyl alcohol. The molecular formula is C₁₁H₉NO₆, derived from the combination of the dioxobutanoate anion (C₄H₃O₄⁻) and the 4-nitrobenzyl cation (C₇H₆NO₂⁺) . The molecular weight calculated from this formula is 263.19 g/mol, consistent with related nitrobenzyl esters documented in chemical databases .
Structural Characterization
The compound’s structure features a benzyl group substituted with a nitro group at the para position, connected via an ester linkage to a dioxobutanoate moiety (Figure 1). The two adjacent ketone groups at the 2- and 3-positions introduce significant electron-deficient character, enhancing reactivity toward nucleophilic agents. Spectroscopic data, including ¹H NMR and IR, confirm the presence of key functional groups:
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¹H NMR (CDCl₃): Aromatic protons from the nitrobenzyl group resonate as a doublet at δ 8.21–8.23 ppm (J = 8.8 Hz), while the methylene protons adjacent to the ester carbonyl appear as a singlet at δ 4.95 ppm. The absence of protons on the dioxobutanoate carbons aligns with the two ketone groups.
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IR (KBr): Strong absorption bands at 1725 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) dominate the spectrum, with additional peaks at 1520 cm⁻¹ and 1345 cm⁻¹ corresponding to the nitro group’s asymmetric and symmetric stretching vibrations.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 4-nitrobenzyl 2,3-dioxobutanoate typically involves multi-step organic reactions. One documented method proceeds via the following steps:
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Preparation of 2,3-Dioxobutanoic Acid: Glyoxylic acid undergoes condensation with acetyl chloride in the presence of a Lewis catalyst (e.g., ZnCl₂) to yield 2,3-dioxobutanoic acid.
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Esterification with 4-Nitrobenzyl Alcohol: The acid is reacted with 4-nitrobenzyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours.
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Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Key Reaction Parameters:
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Temperature: 60°C
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Solvent: Anhydrous THF
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Catalyst: Triphenylphosphine/Diethyl azodicarboxylate
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Yield: 65–70%
Alternative Approaches
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor to nitrogen-containing heterocycles. For instance, cyclocondensation with urea under acidic conditions produces pyrimidine derivatives with potential pharmacological activity .
Photolabile Protecting Group
The 4-nitrobenzyl group is widely utilized in photoremovable protecting strategies for carboxylic acids. Upon UV irradiation (λ = 365 nm), the ester undergoes cleavage to release the parent acid, a property exploited in controlled drug delivery systems .
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